Ethyl 4-bromo-2-chloro-6-fluorobenzoate
Overview
Description
Ethyl 4-bromo-2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-chloro-6-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives followed by esterification. One common method involves the bromination of 2-chloro-6-fluorobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Ethyl 4-bromo-2-chloro-6-fluorobenzoate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-bromo-2-chloro-6-fluorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-chloro-6-fluorobenzoate
- Ethyl 2-bromo-6-fluorobenzoate
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
Uniqueness
This compound is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
ethyl 4-bromo-2-chloro-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLGDBCSMHSDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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